1-Chloro-3-cyclopropyl-5-methylbenzene
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Overview
Description
1-Chloro-3-cyclopropyl-5-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-cyclopropyl-5-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropyl-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used to replace the chlorine atom.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products Formed:
Substitution: Formation of 3-cyclopropyl-5-methylphenol or other substituted derivatives.
Oxidation: Formation of 3-cyclopropyl-5-methylbenzoic acid.
Reduction: Formation of 3-cyclopropyl-5-methylbenzene.
Scientific Research Applications
1-Chloro-3-cyclopropyl-5-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the cyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution and addition reactions, contributing to the compound’s overall chemical behavior .
Comparison with Similar Compounds
1-Chloro-3-methylbenzene: Similar structure but lacks the cyclopropyl group.
1-Chloro-4-methylbenzene: Similar structure with the chlorine and methyl groups in different positions.
1-Chloro-2-cyclopropylbenzene: Similar structure but with different substitution patterns.
Uniqueness: 1-Chloro-3-cyclopropyl-5-methylbenzene is unique due to the presence of both a cyclopropyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11Cl |
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Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyl-5-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8H,2-3H2,1H3 |
InChI Key |
STFDOWXOJFEQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2CC2 |
Origin of Product |
United States |
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